N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a benzamide moiety. The presence of these groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also has a benzamide moiety, which consists of a benzene ring attached to an amide group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the benzamide moiety. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could potentially make the compound more lipophilic, which could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Mechanism of Formation of Thiadiazoles : The condensation reaction of thiobenzamides and N-substituted thioureas can lead to the formation of 1,2,4-thiadiazoles, which are structurally related to the chemical . This process is influenced by the presence of dimethyl sulfoxide (DMSO) and an acidic catalyst, highlighting the synthetic pathways and mechanistic insights into thiadiazole derivatives (Forlani et al., 2000).
Synthesis of Schiff Bases Derived from Thiadiazole : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized to explore their structural and potential biological properties. These compounds are noted for their significant DNA protective ability and antimicrobial activity, indicating a potential for therapeutic applications (Gür et al., 2020).
Novel Aromatic Polyimides : The synthesis of new diamines and their polymerization with various dianhydrides to produce aromatic polyimides demonstrates the versatility of incorporating thiadiazole structures into polymeric materials. These materials exhibit high thermal stability and solubility in organic solvents, indicating their potential for advanced material applications (Butt et al., 2005).
Potential Biological Activity
- Anticancer and Antimicrobial Properties : Schiff bases containing a thiadiazole scaffold have been evaluated for their anticancer and antimicrobial activities. These studies provide insights into the potential therapeutic applications of thiadiazole derivatives, demonstrating their effectiveness against certain cancer cell lines and microbial strains (Tiwari et al., 2017; Ameen & Qasir, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-8-6-10-16(14(12)3)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLKZLLWYZUNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.